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1-ethyl-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine
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Description
1-ethyl-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C11H16ClN3S and its molecular weight is 257.78 g/mol. The purity is usually 95%.
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Biological Activity
1-Ethyl-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This compound's structure features an ethyl group, a methyl group, and a thienylmethyl substituent, which contribute to its unique pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N4S with a molecular weight of approximately 238.32 g/mol. The presence of the thienylmethyl group enhances its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C11H14N4S |
Molecular Weight | 238.32 g/mol |
Structure | Chemical Structure |
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmacological agent. Key areas of activity include:
1. Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess comparable effects.
2. Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity through various assays, including heat-induced protein denaturation techniques. These studies indicate that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases .
3. Enzyme Inhibition
Enzyme inhibition assays have revealed that this compound can interact with specific enzymes, leading to inhibitory effects on biological pathways. For example, it has been noted for its role in modulating cyclooxygenase (COX) activity, which is crucial in the inflammatory response.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:
Study 1: Synthesis and Antimicrobial Evaluation
A study synthesized various pyrazole derivatives and evaluated their antimicrobial properties against several pathogens. The findings indicated that compounds with thienyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts.
Study 2: Anti-inflammatory Mechanisms
In another investigation, the anti-inflammatory mechanisms were explored using in vitro models. The results indicated a significant reduction in pro-inflammatory cytokines when treated with pyrazole derivatives, suggesting a potential pathway for therapeutic intervention.
Properties
Molecular Formula |
C11H16ClN3S |
---|---|
Molecular Weight |
257.78 g/mol |
IUPAC Name |
1-ethyl-5-methyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H15N3S.ClH/c1-3-14-9(2)11(8-13-14)12-7-10-5-4-6-15-10;/h4-6,8,12H,3,7H2,1-2H3;1H |
InChI Key |
QGLSPNBIMLLIJF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC=CS2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.